molecular formula C7H9NO B171826 1,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 1193-59-5

1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B171826
CAS No.: 1193-59-5
M. Wt: 123.15 g/mol
InChI Key: VARKINVTPLTZMI-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5 of the pyrrole ring and an aldehyde group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets to inhibit their function, potentially leading to the suppression of certain cancer pathways .

Biochemical Pathways

If it acts as an alk inhibitor like related compounds , it could affect pathways related to cell growth and proliferation.

Result of Action

If it acts as an ALK inhibitor like related compounds , it could potentially lead to the suppression of tumor growth in certain cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,5-dimethylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKINVTPLTZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483983
Record name 1,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-59-5
Record name 1,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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